3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole 3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1256562-11-4
VCID: VC5894548
InChI: InChI=1S/C5H6BrClN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
SMILES: CN1C=C(C(=N1)CBr)Cl
Molecular Formula: C5H6BrClN2
Molecular Weight: 209.47

3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole

CAS No.: 1256562-11-4

Cat. No.: VC5894548

Molecular Formula: C5H6BrClN2

Molecular Weight: 209.47

* For research use only. Not for human or veterinary use.

3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole - 1256562-11-4

Specification

CAS No. 1256562-11-4
Molecular Formula C5H6BrClN2
Molecular Weight 209.47
IUPAC Name 3-(bromomethyl)-4-chloro-1-methylpyrazole
Standard InChI InChI=1S/C5H6BrClN2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
Standard InChI Key SCCZEUVSDLRHJW-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)CBr)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(bromomethyl)-4-chloro-1-methylpyrazole, reflects its substitution pattern. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. The bromomethyl (-CH₂Br) and chloro (-Cl) groups introduce electrophilic character, while the methyl (-CH₃) group at the 1-position enhances steric bulk. The Standard InChIKey (SCCZEUVSDLRHJW-UHFFFAOYSA-N) and SMILES (CN1C=C(C(=N1)CBr)Cl) provide unambiguous identifiers for its structure.

Physicochemical Data

PropertyValue
Molecular FormulaC₅H₆BrClN₂
Molecular Weight209.47 g/mol
CAS Number1256562-11-4
SolubilityLimited data; likely soluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilitySensitive to moisture and light; storage at -20°C recommended

The bromomethyl group’s lability under nucleophilic conditions necessitates careful handling, while the chloro substituent stabilizes the ring via electron withdrawal.

Synthetic Methodologies

General Synthesis Strategies

While explicit protocols for 3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole are scarce, its synthesis likely follows multistep routes common to functionalized pyrazoles. A plausible pathway involves:

  • Pyrazole Ring Formation: Condensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.

  • Halogenation: Sequential introduction of chlorine and bromine via electrophilic substitution or radical-mediated reactions.

  • Methylation: Quaternization of the pyrazole nitrogen using methylating agents like methyl iodide .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes nucleophilic displacement with amines, thiols, or alkoxides, enabling access to diverse derivatives. For instance, reaction with primary amines could yield aminomethyl analogs, potential precursors for kinase inhibitors.

Cross-Coupling Applications

Biological and Industrial Applications

Medicinal Chemistry

Pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. While direct studies on 3-(bromomethyl)-4-chloro-1-methyl-1H-pyrazole are lacking, its structural analogs inhibit cyclooxygenase-2 (COX-2) and modulate kinase signaling.

Agrochemical Development

Halogenated pyrazoles serve as intermediates in herbicide and pesticide synthesis. The compound’s chlorine and bromine atoms enhance lipophilicity, improving membrane permeability in target organisms.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing halogenation at adjacent positions necessitates directing groups or tailored catalysts.

  • Purification: Chromatographic separation of polar byproducts remains a bottleneck .

Research Priorities

  • Mechanistic Studies: Elucidate the halogenation pathway using isotopic labeling or computational modeling.

  • Biological Screening: Evaluate the compound’s bioactivity in antimicrobial and cytotoxicity assays.

  • Green Chemistry: Develop solvent-free or catalytic methods to improve sustainability .

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